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molecular formula C15H14ClN3 B8628034 1-(3-Chlorophenyl)-5-phenyl-4,5-dihydro-1h-pyrazol-3-amine CAS No. 85963-98-0

1-(3-Chlorophenyl)-5-phenyl-4,5-dihydro-1h-pyrazol-3-amine

Cat. No. B8628034
M. Wt: 271.74 g/mol
InChI Key: HKOQIRKFQBCADJ-UHFFFAOYSA-N
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Patent
US04451479

Procedure details

A 0.6 g. amount of sodium metal is dissolved in 100 ml. of absolute ethanol, then 14.76 g. of m-chlorophenylhydrazine is added followed in 5 minutes by 12.92 g. of cinnamonitrile. The reaction mixture is refluxed for 6 hours, then cooled in an ice-bath. The precipitate formed is collected by filtration, then is dissolved in dichloromethane. This solution is passed through a short column of a hydrous magnesium silicate. The effluent is heated to reflux on a steam bath and hexane is added until a precipitate occurs. The product is collected, then is recrystallized from dichloromethane-hexane to give 7.55 g. of the product of the Example as salmon colored needles, m.p. 164°-165° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[Cl:2][C:3]1[CH:4]=[C:5]([NH:9][NH2:10])[CH:6]=[CH:7][CH:8]=1.[C:11](#[N:20])[CH:12]=[CH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(O)C>[NH2:20][C:11]1[CH2:12][CH:13]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:9]([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([Cl:2])[CH:4]=2)[N:10]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in dichloromethane
TEMPERATURE
Type
TEMPERATURE
Details
The effluent is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux on a steam bath
ADDITION
Type
ADDITION
Details
hexane is added until a precipitate
CUSTOM
Type
CUSTOM
Details
The product is collected
CUSTOM
Type
CUSTOM
Details
is recrystallized from dichloromethane-hexane
CUSTOM
Type
CUSTOM
Details
to give 7.55 g

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
NC1=NN(C(C1)C1=CC=CC=C1)C1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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